molecular formula C20H28N4O4S B2481838 1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1903907-48-1

1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2481838
CAS No.: 1903907-48-1
M. Wt: 420.53
InChI Key: NUKLEGUWBHLFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a sophisticated synthetic compound designed for research applications in medicinal chemistry and drug discovery. Its structure integrates a 1,4-diazepane core, a privileged scaffold in pharmacology, functionalized with key moieties known to confer bioactivity. The presence of the (1-methyl-1H-imidazol-4-yl)sulfonyl group is of particular interest, as the imidazole ring is a quintessential heterocycle in biochemistry and a key building block in numerous therapeutic agents . Imidazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties, often acting on critical enzymatic pathways . Furthermore, the sulfonamide functional group is a classic pharmacophore found in many approved drugs, notably serving as a potent zinc-binding group in inhibitors of enzymes like carbonic anhydrase . This specific structural feature suggests potential research value for this compound in the investigation of enzyme inhibition and receptor modulation. The combination of these features makes this diazepane derivative a valuable chemical tool for researchers exploring new chemical entities for the treatment of various diseases, including infectious diseases, metabolic disorders, and cancer. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-butoxyphenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-3-4-14-28-18-8-6-17(7-9-18)20(25)23-10-5-11-24(13-12-23)29(26,27)19-15-22(2)16-21-19/h6-9,15-16H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKLEGUWBHLFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is an organic compound with significant potential in medicinal chemistry. Its structure consists of a diazepane ring substituted with a butoxybenzoyl group and a sulfonamide derivative featuring a 1-methyl-1H-imidazol-4-yl moiety. This compound's molecular formula is C20H28N4O4S, with a molecular weight of approximately 420.53 g/mol. The compound is classified among sulfonamide derivatives, known for diverse biological activities including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of the compound includes both hydrophobic (butoxy) and hydrophilic (sulfonyl) groups, which influence its solubility and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Properties:

  • CAS Number: 1903907-48-1
  • Molecular Formula: C20H28N4O4S
  • Molecular Weight: 420.53 g/mol

The mechanism of action for this compound involves its interaction with specific biological targets, likely through inhibition or modulation of enzyme activity or receptor binding. Sulfonamide derivatives are often recognized for their role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The structural features of this compound suggest it may inhibit bacterial growth by targeting specific enzymes involved in the biosynthesis of folate.

Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This is particularly relevant in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyFocusFindings
Study AAntimicrobial effectsDemonstrated significant inhibition of bacterial strains similar to those affected by sulfonamides.
Study BAnti-inflammatory activityShowed reduction in inflammatory markers in vitro, suggesting potential therapeutic applications.
Study CEnzyme inhibitionIdentified as a potent inhibitor of dihydropteroate synthase, supporting its role as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their substituent differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Position 1 Substituent Position 4 Substituent Key Properties (if available)
Target Compound C₂₀H₂₆N₄O₄S 442.51 4-butoxybenzoyl 1-methylimidazole-4-sulfonyl Inferred high lipophilicity
1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane C₁₆H₁₉FN₄O₄S₂ 434.48 4-fluoro-2-methylphenylsulfonyl 1-methylimidazole-4-sulfonyl Enhanced electron-withdrawing effects (F)
1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane C₁₇H₂₂N₄O₅S₂ 446.51 4-methoxy-3-methylphenylsulfonyl 1-methylimidazole-4-sulfonyl Moderate lipophilicity (OCH₃)
1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride C₁₀H₁₈ClN₃O₃S 295.79 Dimethyl-1,2-oxazol-4-ylsulfonyl Lower molecular weight; polar (HCl salt)
1-((4-bromophenyl)sulfonyl)-4-methyl-1,4-diazepane C₁₂H₁₇BrN₂O₂S 333.24 4-bromophenylsulfonyl Methyl Density: 1.45 g/cm³; pKa: 7.54

Key Structural and Functional Differences

Substituent Type at Position 1: The target compound’s 4-butoxybenzoyl group (ester) contrasts with sulfonyl groups in analogues . Esters generally exhibit higher hydrolytic lability compared to sulfonamides, affecting metabolic stability.

Heterocyclic Moieties at Position 4 :

  • The 1-methylimidazole group in the target compound and analogues may engage in hydrogen bonding or π-π stacking, unlike the dimethyloxazole in or absence in .

The bromine atom in adds steric bulk and polarizability, reflected in its higher density (1.45 g/cm³) .

Q & A

How can synthetic routes for 1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, including diazepane ring formation and sulfonyl/butoxybenzoyl group introductions. Key optimizations include:

  • Nucleophilic substitution : Use triethylamine or pyridine to deprotonate intermediates during sulfonylation, enhancing reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize charged intermediates, while inert atmospheres prevent oxidation of sensitive groups like imidazole .
  • Purification : Column chromatography with chloroform/methanol (95:5) or preparative HPLC resolves impurities from byproducts like unreacted diazepane precursors .
    Data Table :
StepKey ParametersYield Improvement
Diazepane formationReflux in THF, 72h65% → 82% (via inert atmosphere)
SulfonylationTriethylamine, 0°C → RT50% → 75%

What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify regiochemistry of the butoxybenzoyl and imidazole sulfonyl groups. For example, downfield shifts (~8.5 ppm) confirm sulfonyl attachment .
  • Mass Spectrometry (HRMS) : Exact mass (C₂₃H₃₁N₃O₄S, calc. 469.198) validates molecular formula and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the diazepane ring, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Impurity profiles : Side products (e.g., unreacted imidazole derivatives) may exhibit off-target effects. LC-MS purity checks (>95%) are essential .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., known enzyme inhibitors) to normalize results .
  • Solubility factors : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference in enzymatic assays .

What strategies are recommended for probing the structure-activity relationship (SAR) of this compound?

Answer:

  • Substituent variation : Compare analogs with modified butoxy chains (e.g., ethoxy vs. pentoxy) to assess hydrophobic interactions. For example, a 4-butoxy group enhances target binding by 30% over shorter chains .
  • Bioisosteric replacements : Replace the imidazole sulfonyl group with thiophene sulfonyl to evaluate electronic effects on receptor affinity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses with targets like kinases or GPCRs, guiding synthetic priorities .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (optimal ~2.5) and blood-brain barrier permeability. The 4-butoxy group reduces logP from 3.2 to 2.8, improving solubility .
  • Metabolic stability : CYP450 metabolism simulations (e.g., StarDrop) identify vulnerable sites (e.g., imidazole methyl group) for deuterium exchange to prolong half-life .

What experimental designs are optimal for evaluating enzyme inhibition mechanisms?

Answer:

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition. For example, Km increases with unchanged Vmax indicate competitive binding .
  • Fluorescence quenching : Titrate the compound into enzyme solutions (e.g., tryptophan-rich kinases) to measure binding constants (Kd) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, critical for optimizing interactions with rigid targets .

How should researchers address discrepancies in reported synthetic yields for intermediates?

Answer:

  • Reagent quality : Ensure anhydrous conditions for sulfonylation; moisture reduces yields by 20–30% due to hydrolysis .
  • Catalyst screening : Test alternatives to Pd/C (e.g., Ni catalysts) for hydrogenation steps, improving yields from 60% to 85% .
  • Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion points, avoiding over-reaction .

What are the best practices for characterizing degradation products under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light. LC-MS identifies major degradants (e.g., sulfonyl cleavage products) .
  • Stability-indicating assays : Develop HPLC methods with baseline separation of degradants (resolution >2.0) for accelerated shelf-life testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.